molecular formula C37H45Cl3N2O2 B1681992 Nolpitantium chloride CAS No. 153050-21-6

Nolpitantium chloride

Cat. No. B1681992
M. Wt: 656.1 g/mol
InChI Key: NQHFSECYQAQZBN-LSYPWIJNSA-M
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Description

Nolpitantium chloride, also known as SR-140333, is a highly selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor . It potently, selectively, and competitively inhibits substance P binding to NK1 receptors from various animal species, including humans .


Molecular Structure Analysis

The molecular formula of Nolpitantium chloride is C37H45Cl3N2O2 . Its molecular weight is 656.1 g/mol . The InChIKey, a unique identifier for the compound, is NQHFSECYQAQZBN-LSYPWIJNSA-M .


Physical And Chemical Properties Analysis

Nolpitantium chloride is a small molecule with a molecular weight of 656.1 g/mol . More detailed physical and chemical properties are not available .

Scientific Research Applications

  • Genetic Research : Nolpitantium chloride is used in a non-enzymatic method for preparing high molecular weight DNA from blood for Restriction Fragment Length Polymorphism (RFLP) studies. This method is economical, safe, and rapid for DNA preparation from whole blood, avoiding the use of hazardous organic solvents and proteinase K treatment (Lahiri & Nurnberger, 1991).

  • Biochemistry : In the study of chloride flux in bilayer membranes, Nolpitantium chloride was involved in experiments demonstrating electrically silent chloride flux in semispherical bilayers formed from synthetic diphytanoylphosphatidylcholine. This research aids in understanding carrier-mediated diffusion processes in biological membranes (Toyoshima & Thompson, 1975).

  • Corrosion Science : Nolpitantium chloride plays a role in the study of corrosion inhibition for stainless steels in low-level radioactive water containing chloride. It helps in understanding the interaction between chloride ions and metal surfaces, especially in nuclear installations where chloride ions are produced by the degradation of organic seals and oils (Bellanger, 2006).

  • Chemical Biology : Research on diazeniumdiolates, which are adducts of nitric oxide with certain nucleophiles, has implications in biomedical applications, where Nolpitantium chloride might play a role. This research explores the potential of these compounds to revolutionize clinical practices by understanding their physicochemical properties (Keefer, 2011).

  • Food Chemistry : In the development and validation of an ionic chromatography method for the determination of nitrate, nitrite, and chloride in meat, Nolpitantium chloride is significant. The method aims to analyze certain preservatives in meat, enhancing our understanding of food safety and preservation (López-Moreno, Perez, & Urbano, 2016).

  • Environmental Science : The use of Nolpitantium chloride in the selective removal of nitrate from water using capacitive deionization is an important application in addressing water contamination issues. This research provides insights into the selective adsorption and removal of specific anions from contaminated water sources (Hawks et al., 2019).

Safety And Hazards

The safety and hazards associated with Nolpitantium chloride are not available .

Future Directions

The future directions of Nolpitantium chloride are not clear as there is limited information available .

properties

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHFSECYQAQZBN-LSYPWIJNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934670
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nolpitantium chloride

CAS RN

153050-21-6
Record name SR 140333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolpitantium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLPITANTIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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